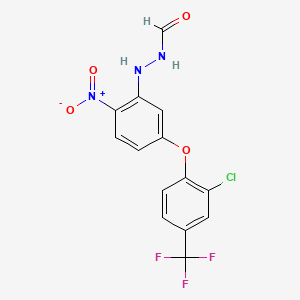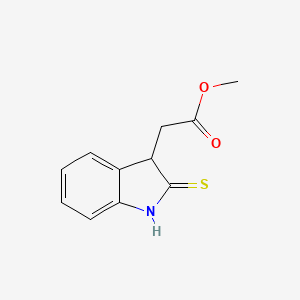
1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester typically involves the Fischer indole synthesis. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring system . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, involves large-scale Fischer indole synthesis. This process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioxo group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the thioxo group, forming a simpler indole derivative.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in plant growth regulation and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester involves its interaction with specific molecular targets. In plants, it acts as a growth regulator by binding to auxin receptors, influencing cell elongation and division . In medical research, its bioactivity is attributed to its ability to interact with cellular proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating properties.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of bioactive molecules.
Indole-3-butyric acid: Another plant growth regulator with applications in agriculture.
Uniqueness: 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Número CAS |
69261-17-2 |
|---|---|
Fórmula molecular |
C11H11NO2S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
methyl 2-(2-sulfanylidene-1,3-dihydroindol-3-yl)acetate |
InChI |
InChI=1S/C11H11NO2S/c1-14-10(13)6-8-7-4-2-3-5-9(7)12-11(8)15/h2-5,8H,6H2,1H3,(H,12,15) |
Clave InChI |
HSUWGLPKYSSVBN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1C2=CC=CC=C2NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


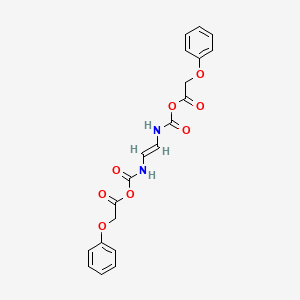
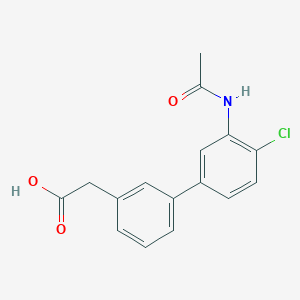
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
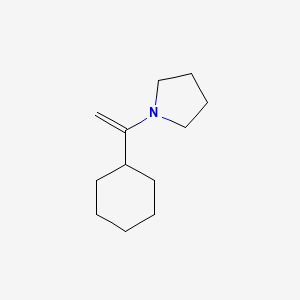

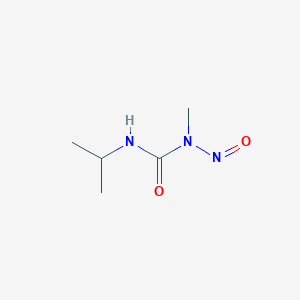
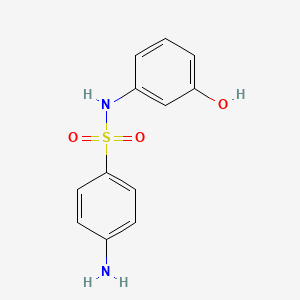
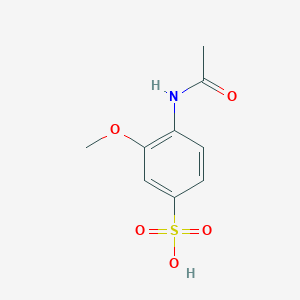
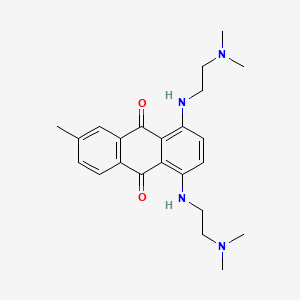
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
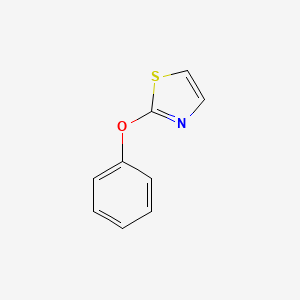
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
